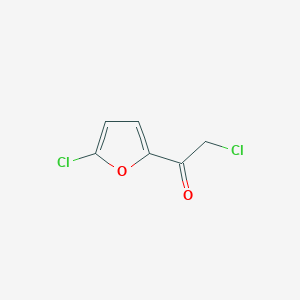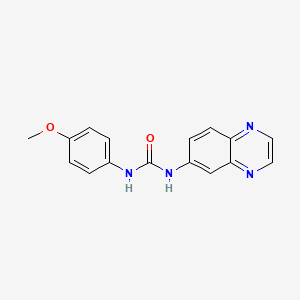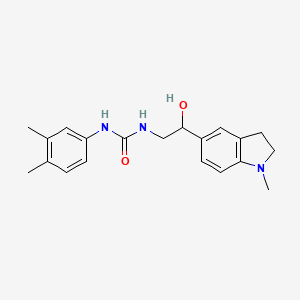![molecular formula C14H13ClN4O B2888523 N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097896-03-0](/img/structure/B2888523.png)
N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. It was first discovered by AstraZeneca and is currently being studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone as potential antidepressant and nootropic agents revealed that compounds with the 2-azetidinone skeleton exhibited significant antidepressant and nootropic activities. This indicates the potential of N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine derivatives in central nervous system (CNS) applications, demonstrating the structure's promise as a basis for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) explored the antimicrobial and antitubercular properties of new pyrimidine-azetidinone analogues. These compounds demonstrated antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This suggests a promising avenue for developing antibacterial and antituberculosis agents based on the structural framework of this compound (Chandrashekaraiah et al., 2014).
Antioxidant Properties
The in vitro antioxidant properties of new thiazole derivatives, including analogues related to this compound, were investigated by Jaishree et al. (2012). Some of these compounds showed potent antioxidant activity, underlining the potential of such derivatives in oxidative stress-related conditions (Jaishree et al., 2012).
Enantioselective Synthesis
Research by Jain et al. (2016) on enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides highlighted the synthetic utility of structures similar to this compound in drug discovery. This process facilitates the development of bioactive compounds with high enantioselectivities and exclusive regioselectivity, essential for creating more effective pharmaceuticals (Jain et al., 2016).
Anti-Inflammatory Agents
Bhati and Kumar (2008) synthesized new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as promising anti-inflammatory agents. The study suggested that compounds bearing the azetidinone moiety, akin to this compound, exhibit notable anti-inflammatory and analgesic activities with lower ulcerogenic potential compared to standard drugs (Bhati & Kumar, 2008).
Propiedades
IUPAC Name |
(3-chlorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-11-4-1-3-10(7-11)14(20)19-8-12(9-19)17-13-5-2-6-16-18-13/h1-7,12H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICKDBGAVLVULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)
![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)
![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)